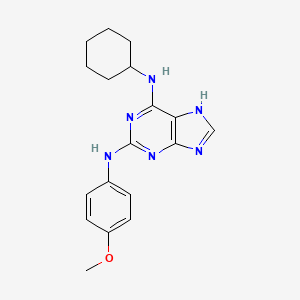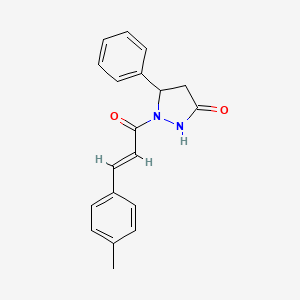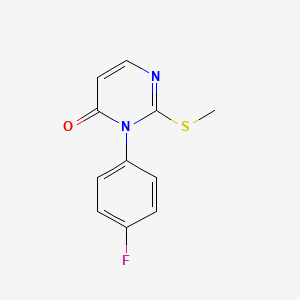
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by a purine core substituted with cyclohexyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Methoxyphenyl Substitution: The methoxyphenyl group is added via a palladium-catalyzed cross-coupling reaction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N6-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, halogenated solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N~6~-Cyclohexyl-N~2~-(4-chlorophenyl)-7H-purine-2,6-diamine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N~6~-Cyclohexyl-N~2~-(4-fluorophenyl)-7H-purine-2,6-diamine: Contains a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group may enhance its interaction with certain biological targets compared to other similar compounds.
Propiedades
| 789488-36-4 | |
Fórmula molecular |
C18H22N6O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
Clave InChI |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)




![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
